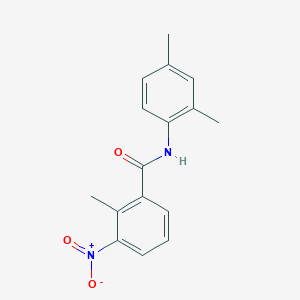
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel found in immune cells and other tissues. The P2X7 receptor is involved in many physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been shown to have potential therapeutic applications in various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer.
Mecanismo De Acción
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels found in immune cells and other tissues. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18. N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. In preclinical studies, N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific inhibition of P2X7 receptor-mediated effects. N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is also readily available and can be easily synthesized in the lab.
One limitation of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is its potential off-target effects. Although N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is selective for P2X7 receptors, it may have some activity at other receptors or ion channels. Another limitation is its potential toxicity. N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been shown to be well-tolerated in animal studies, but its long-term effects on human health are unknown.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide in other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanisms underlying the neuroprotective effects of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide in neurodegenerative diseases need to be further elucidated. Finally, the safety and efficacy of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide in human clinical trials need to be evaluated.
Métodos De Síntesis
The synthesis of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide involves several steps. The starting material is 6-chloronicotinic acid, which is converted to 6-isopropoxy-3-pyridinesulfonamide through a series of reactions. The final step involves the reaction of 6-isopropoxy-3-pyridinesulfonamide with diethylamine to yield N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide (N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide).
Aplicaciones Científicas De Investigación
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
Propiedades
IUPAC Name |
N,N-diethyl-6-propan-2-yloxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-5-14(6-2)18(15,16)11-7-8-12(13-9-11)17-10(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFYVAUHKKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)

![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)